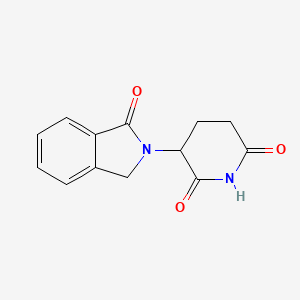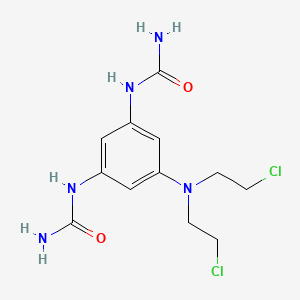
Tmsl S-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tmsl S-oxide involves the oxidation of 7alpha-(Methylthio)spironolactone. This reaction is typically catalyzed by flavin-containing monooxygenase enzymes . The reaction conditions include the presence of oxygen and a suitable solvent, often an aqueous buffer solution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tmsl S-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound itself is formed through an oxidation reaction.
Reduction: It can be reduced back to 7alpha-(Methylthio)spironolactone under certain conditions.
Common Reagents and Conditions
Oxidation: Flavin-containing monooxygenase, oxygen, and an aqueous buffer solution.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be used.
Major Products
Oxidation: This compound.
Reduction: 7alpha-(Methylthio)spironolactone.
Applications De Recherche Scientifique
Tmsl S-oxide has several scientific research applications:
Mécanisme D'action
The mechanism of action of Tmsl S-oxide involves its interaction with mineralocorticoid and androgen receptors. It acts as an antagonist, blocking the effects of aldosterone and androgens . This action is mediated through its binding to these receptors, preventing the activation of downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
7alpha-(Methylthio)spironolactone: The parent compound from which Tmsl S-oxide is derived.
Canrenone: Another metabolite of spironolactone with similar antimineralocorticoid activity.
7alpha-Thiospironolactone: Another derivative of spironolactone with similar properties.
Uniqueness
This compound is unique in its specific formation through the oxidation of 7alpha-(Methylthio)spironolactone and its distinct sulfoxide functional group .
Propriétés
Numéro CAS |
38753-75-2 |
|---|---|
Formule moléculaire |
C23H32O4S |
Poids moléculaire |
404.6 g/mol |
Nom IUPAC |
(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-7-methylsulfinylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |
InChI |
InChI=1S/C23H32O4S/c1-21-8-4-15(24)12-14(21)13-18(28(3)26)20-16(21)5-9-22(2)17(20)6-10-23(22)11-7-19(25)27-23/h12,16-18,20H,4-11,13H2,1-3H3/t16-,17-,18+,20+,21-,22-,23+,28?/m0/s1 |
Clé InChI |
ADVFYBFTUKGFGC-FLWPULIFSA-N |
SMILES |
CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)S(=O)C |
SMILES isomérique |
C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)S(=O)C |
SMILES canonique |
CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)S(=O)C |
Synonymes |
7alpha-(methylthio)spironolactone S-oxide 7alpha-(methylthio)spironolactone S-oxide, (7alpha(R),17alpha)-isomer 7alpha-(methylthio)spironolactone S-oxide, (7alpha(S),17alpha)-isomer TMSL S-oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3-Ethoxycarbonyl-4-thiophen-2-yl-2-thiophenyl)amino]-5-oxopentanoic acid](/img/structure/B1195700.png)
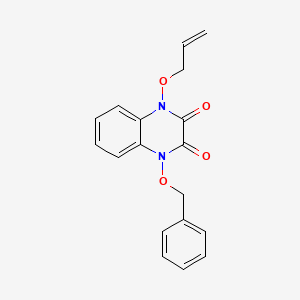
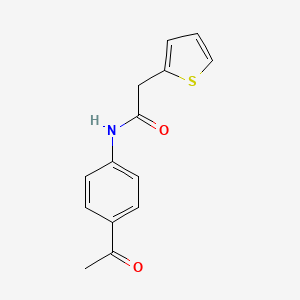
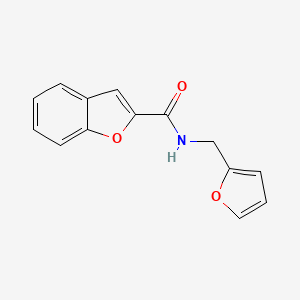
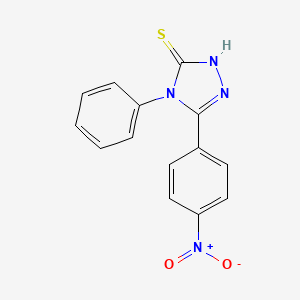
![2-[1-[3,5-bis[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]ethylideneamino]guanidine](/img/structure/B1195709.png)
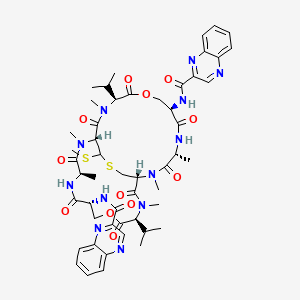
![methyl (1S,15S,17S,18S)-17-ethyl-6,7-dimethoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B1195711.png)
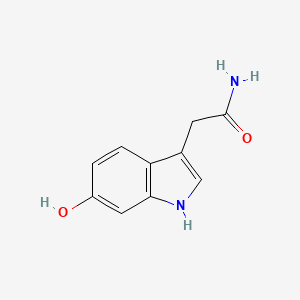
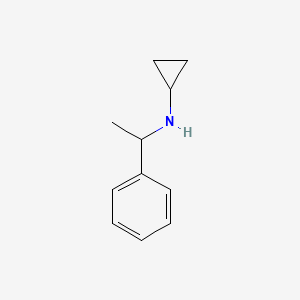
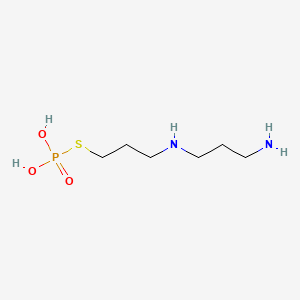
![2-Piperazin-1-ylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B1195718.png)
